(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-25-17-5-3-2-4-15(17)19(24)23-12-10-22(11-13-23)18-9-8-16(20-21-18)14-6-7-14/h2-5,8-9,14H,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPHYWXAFFKLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities. These include antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity. Therefore, it’s plausible that (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone may interact with similar targets.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it’s likely that multiple pathways could be affected.
Biological Activity
The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, often referred to as a piperazine derivative, has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.438 g/mol. The structure features a piperazine ring, which is a common motif in many biologically active compounds, contributing to its pharmacokinetic properties.
Research indicates that piperazine derivatives can modulate various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. The specific compound under discussion has shown notable activity as a selective antagonist at the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders.
- Dopamine D3 Receptor Antagonism : The compound exhibits high affinity for the D3 receptor, with an inhibition constant of approximately 0.39 nM. This selectivity is crucial for developing treatments for substance use disorders and other psychiatric conditions .
- Serotonin Receptor Modulation : Similar compounds have demonstrated effects on serotonin receptors, influencing mood and anxiety pathways. For instance, WAY 100635, a related piperazine derivative, has been shown to antagonize 5-HT1A receptor-mediated responses effectively .
Pharmacological Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Case Study 1 : In vitro studies indicated that the compound could significantly increase the firing rate of serotonergic neurons in the dorsal raphe nucleus when tested at concentrations ranging from 0.5 to 10 nM . This suggests potential anxiolytic effects.
- Case Study 2 : A study involving animal models demonstrated that administration of this compound led to reduced locomotor activity, indicating possible sedative properties associated with D3 receptor antagonism .
Comparative Analysis
The following table summarizes the biological activities and receptor affinities of selected piperazine derivatives:
| Compound Name | Target Receptor | Affinity (nM) | Biological Activity |
|---|---|---|---|
| (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone | D3 | 0.39 | Antagonist |
| WAY 100635 | 5-HT1A | 0.95 | Antagonist |
| BAK4-51 | D3 | 40 | Antagonist |
Q & A
Q. Critical Conditions :
- Solvent selection (DMF or dichloromethane) to enhance solubility and reactivity.
- Temperature control (±5°C) to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Which spectroscopic and crystallographic techniques are recommended for characterizing the structural integrity of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, piperazine N-CH₂ at δ 2.8–3.5 ppm) and aromatic methoxy groups (δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 407.1984 for C₂₃H₂₇N₄O₂) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazine chair conformation and dihedral angles between aromatic rings) .
How can researchers design initial biological activity screens for this compound, and what in vitro assays are most appropriate for evaluating its pharmacological potential?
Basic Research Question
- Target Selection : Prioritize receptors/kinases associated with piperazine derivatives (e.g., serotonin/dopamine receptors, MAPK pathways) .
- Assay Types :
How can computational chemistry tools, such as the Artificial Force Induced Reaction (AFIR) method, be integrated into the synthetic route optimization for this compound?
Advanced Research Question
- Reaction Pathway Prediction : AFIR identifies low-energy transition states for key steps (e.g., cyclopropyl ring formation), reducing trial-and-error synthesis .
- Solvent/Catalyst Screening : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict solvent effects (e.g., DMF vs. THF) and catalytic efficiency (e.g., Pd vs. Cu) .
- Degradation Modeling : Molecular dynamics simulate stability under stress conditions (e.g., pH 2–12, 40–60°C) to guide storage protocols .
What experimental strategies are effective in resolving contradictions between observed bioactivity data across different studies involving piperazine-containing analogs?
Advanced Research Question
- Dose-Response Analysis : Establish full concentration-response curves (0.1 nM–100 µM) to compare potency thresholds .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify non-specific interactions .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate structure-activity relationships (SAR) .
What methodologies are employed to assess the thermodynamic stability and degradation pathways of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone under varying storage conditions?
Advanced Research Question
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV (λ = 254 nm) .
- Forced Degradation : Expose to UV light (ICH Q1B guidelines), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) to identify labile groups (e.g., methoxy or cyclopropyl cleavage) .
- Thermogravimetric Analysis (TGA) : Measure weight loss (%) at 10°C/min to determine melting points and thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
